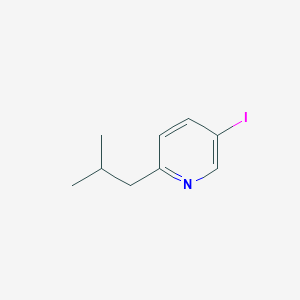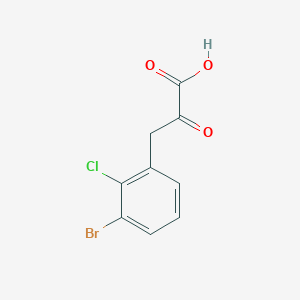
4-Iodo-6-methylpyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-6-methylpyridazin-3-amine is a heterocyclic compound with the molecular formula C5H6IN3 It belongs to the class of pyridazines, which are six-membered rings containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of palladium-catalyzed reactions is particularly favored due to their efficiency and high yield.
化学反応の分析
Types of Reactions: 4-Iodo-6-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazinones or reduction to form dihydropyridazines.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide, peracetic acid, and acetyl peroxyborate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions include substituted pyridazines, pyridazinones, and dihydropyridazines, depending on the reaction conditions and reagents used .
科学的研究の応用
4-Iodo-6-methylpyridazin-3-amine has diverse applications in scientific research:
作用機序
The mechanism of action of 4-Iodo-6-methylpyridazin-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, depending on its structural modifications. For example, pyridazinone derivatives have been shown to inhibit phosphodiesterase enzymes and act as histamine receptor antagonists . The exact mechanism of action depends on the specific application and structural modifications of the compound.
類似化合物との比較
6-Chloro-4-methylpyridazin-3-amine: Similar in structure but with a chlorine atom instead of iodine.
4,5-Dibromo-2-methylpyridazin-3(2H)-one: Contains bromine atoms and exhibits different reactivity and applications.
5-Iodo-2-methylpyridazin-3(2H)-one: Another iodinated pyridazine with distinct properties and uses.
Uniqueness: 4-Iodo-6-methylpyridazin-3-amine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential biological activities. Its structural properties make it a valuable compound for various synthetic and research applications.
特性
分子式 |
C5H6IN3 |
|---|---|
分子量 |
235.03 g/mol |
IUPAC名 |
4-iodo-6-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,7,9) |
InChIキー |
KFAGWJJFUVMDAN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=N1)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-Methoxy-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680776.png)
![(R)-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide](/img/structure/B13680779.png)



![Ethyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13680800.png)



